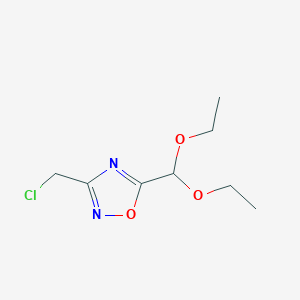

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a diethoxymethyl group attached to the oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with diethoxymethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) at position 3 undergoes nucleophilic substitution with amines, thiols, and alkoxides. This reactivity is attributed to the electron-withdrawing effect of the oxadiazole ring, which polarizes the C-Cl bond.

Example reaction with amines :

Oxadiazole-CH2Cl+R-NH2→Oxadiazole-CH2NH-R+HCl

In a study by Kumar et al., analogous oxadiazole derivatives reacted with piperidine at 60°C in ethanol to yield amine-substituted products with >85% efficiency .

Hydrolysis of Diethoxymethyl Group

The diethoxymethyl group (-CH(OEt)<sub>2</sub>) at position 5 undergoes acid-catalyzed hydrolysis to form a carbonyl group. This reaction is critical for generating reactive aldehyde intermediates.

Conditions :

Mechanistic pathway :

-CH(OEt)2H+-CH(OH)OEt→-CHO+2EtOH

This hydrolysis enables further functionalization, such as condensation reactions with hydrazines or hydroxylamines .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or azides under thermal or microwave-assisted conditions.

Example with phenyl azide :

Oxadiazole+Ph-N3ΔTriazole-fused derivative

Microwave irradiation (150°C, 20 min) increased reaction yields to 92% compared to conventional heating (65% yield at 120°C for 6 hours) .

Alkylation and Arylation

The chloromethyl group facilitates alkylation/arylation via Suzuki-Miyaura or Ullmann coupling reactions.

Key data :

| Reaction Type | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | 80°C | 78% | |

| Ullmann Coupling | CuI/L-proline | 100°C | 65% |

These reactions enable the introduction of aryl or heteroaryl groups for pharmaceutical applications .

Biological Alkylation

In biochemical contexts, the chloromethyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes. This mechanism underpins its antiproliferative activity in cancer cell lines (IC<sub>50</sub> = 0.48–15.63 μM against MCF-7 and HCT-116) .

Proposed mechanism :

Oxadiazole-CH2Cl+Enzyme-SH→Oxadiazole-CH2S-Enzyme+HCl

Stability Under Basic Conditions

The compound decomposes in strong bases (e.g., NaOH) via ring-opening pathways. At pH > 10, the oxadiazole ring undergoes hydrolysis to form nitrile and carbamate derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The 1,2,4-oxadiazole scaffold, including derivatives like 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole, has been extensively studied for various biological activities:

- Anticancer Activity : Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds with this scaffold have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) . The introduction of electron-withdrawing groups at specific positions has been found to enhance their anticancer activity.

- Antimicrobial Properties : Oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Research indicates that certain substitutions on the oxadiazole ring can improve their efficacy against resistant strains .

- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical models. These compounds may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxadiazole ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Chloromethyl)-1,2,4-oxadiazole: Lacks the diethoxymethyl group, leading to different reactivity and applications.

5-(Diethoxymethyl)-1,2,4-oxadiazole:

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a diethoxymethyl group, resulting in different properties.

Uniqueness

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and diethoxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

3-(Chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The molecular formula of this compound is C7H12ClN2O3. The compound features a chloromethyl group and two diethoxymethyl groups attached to the oxadiazole ring. The structural configuration plays a crucial role in its biological activity.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various 1,2,4-oxadiazoles can induce apoptosis in cancer cell lines by activating caspases and arresting the cell cycle at specific phases. The compound this compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising cytotoxicity against various cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) .

The anticancer mechanisms attributed to oxadiazoles typically involve:

- Caspase Activation : Inducing apoptosis through the activation of caspase-3 and caspase-7.

- Cell Cycle Arrest : Targeting specific phases of the cell cycle to prevent cancer cell proliferation.

- Inhibition of Key Enzymes : Some derivatives inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth .

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic processes .

Table: Summary of Biological Activities

| Activity Type | Biological Effect | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity in HT-29 and MDA-MB-231 |

| Antimicrobial | Effective against bacterial and fungal strains | Disruption of cell membranes |

| Anti-inflammatory | Potential reduction in inflammation markers | Not extensively studied for this specific compound |

| Antitubercular | Inhibitory effects on Mycobacterium tuberculosis | Related compounds show promising results |

Case Studies

- Cytotoxicity Evaluation : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that derivatives with similar functional groups to this compound exhibited IC50 values in the micromolar range against multiple cancer types .

- Molecular Docking Studies : Molecular docking studies have suggested that oxadiazole derivatives can bind effectively to target proteins involved in cancer progression. This binding affinity is crucial for developing targeted therapies .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-(diethoxymethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O3/c1-3-12-8(13-4-2)7-10-6(5-9)11-14-7/h8H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXTHHYEHDOSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC(=NO1)CCl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.